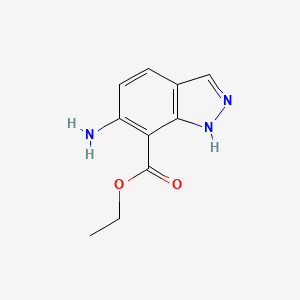

Ethyl 6-amino-1H-indazole-7-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7(11)4-3-6-5-12-13-9(6)8/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTMZLMUCSXNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743709 | |

| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73907-99-0 | |

| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73907-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-amino-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders. Ethyl 6-amino-1H-indazole-7-carboxylate is a key building block in the synthesis of more complex indazole-based compounds, making a thorough understanding of its synthesis and characterization paramount for researchers in the field of drug discovery and development. This guide provides a detailed, experience-driven approach to the preparation and analysis of this important synthetic intermediate.

I. Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The chosen synthetic strategy begins with the commercially available starting material, 2-methyl-3-nitroaniline, and proceeds through esterification, cyclization to form the indazole core, and a final reduction of the nitro group. This pathway is selected for its logical progression and the relatively common and well-understood transformations involved.

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid

The initial step involves the conversion of 2-methyl-3-nitrobenzoic acid to its corresponding ethyl ester. While the direct esterification of the starting aniline is possible, a more controlled approach involves the initial formation of the benzoic acid derivative. For the purpose of this guide, we will assume the availability of ethyl 2-methyl-3-nitrobenzoate as the starting material for the subsequent cyclization step, as its preparation from the corresponding benzoic acid is a standard and well-documented procedure.

Step 2: Cyclization to Ethyl 6-nitro-1H-indazole-7-carboxylate

The formation of the indazole ring from an ortho-substituted nitrobenzene is a key transformation. While various methods exist for such cyclizations, the use of a strong acid catalyst like polyphosphoric acid (PPA) can be effective in promoting the intramolecular condensation.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl 2-methyl-3-nitrobenzoate (1 equivalent).

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

-

Heat the reaction mixture with vigorous stirring to a temperature of 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 6-nitro-1H-indazole-7-carboxylate.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Dissolve Ethyl 6-nitro-1H-indazole-7-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

II. Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Logical flow for the characterization of the final product.

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (indazole) | 12.0 - 13.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| Ar-H (indazole ring) | 7.5 - 8.0 | d | ~8.0 - 9.0 | Doublet corresponding to the proton on the benzene portion of the indazole. |

| Ar-H (indazole ring) | 6.5 - 7.0 | d | ~8.0 - 9.0 | Doublet corresponding to the proton on the benzene portion of the indazole, upfield due to the amino group. |

| NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| OCH₂CH₃ | 4.2 - 4.5 | q | ~7.0 | Quartet from the ethyl ester. |

| OCH₂CH₃ | 1.2 - 1.5 | t | ~7.0 | Triplet from the ethyl ester. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | 165 - 170 | Carbonyl carbon of the ethyl ester. |

| Aromatic C-NH₂ | 140 - 150 | Carbon attached to the amino group. |

| Aromatic C (indazole) | 110 - 140 | Multiple signals for the aromatic carbons of the indazole ring. |

| OCH₂CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |

| OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethyl ester. |

IR (Infrared) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (indazole) | 3200 - 3400 | Broad |

| N-H (amine) | 3300 - 3500 | Two sharp bands (symmetric and asymmetric stretching) |

| C=O (ester) | 1680 - 1710 | Strong, sharp |

| C=C (aromatic) | 1500 - 1600 | Multiple bands |

| C-N | 1250 - 1350 |

Mass Spectrometry (MS):

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₁N₃O₂), which is 205.22 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.

III. Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving organic solvents and reagents should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. Handle with extreme care. Quenching with ice should be done slowly and cautiously.

-

Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere when possible and avoid sources of ignition.

-

Hydrogen Gas: Hydrogen is highly flammable. Ensure all connections in the hydrogenation apparatus are secure and there are no leaks.

-

IV. Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The provided protocols, rooted in established chemical principles and analogous transformations, offer a reliable pathway for obtaining this valuable building block. The detailed characterization section, while based on predicted data, provides a solid foundation for researchers to verify the identity and purity of their synthesized material. By adhering to the described methodologies and safety precautions, scientists can confidently produce and utilize this key intermediate in their pursuit of novel and impactful drug candidates.

References

-

General procedures for the reduction of nitroarenes to anilines can be found in various organic chemistry textbooks and review articles. A relevant online resource is: Wikipedia contributors. (2023, November 29). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Information on the synthesis of indazoles via cyclization reactions can be found in the chemical literature. For an example of N-N bond-forming oxidative cyclization, see: Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]

- General information on the characterization of organic compounds using spectroscopic methods is widely available. For an overview, see: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- The use of polyphosphoric acid in cyclization reactions is a common synthetic strategy. For a general discussion of its applications, see: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.

Spectroscopic Characterization of Ethyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide for Researchers

Foreword: Elucidating the Molecular Architecture of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the indazole core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets with high affinity. Ethyl 6-amino-1H-indazole-7-carboxylate is a key intermediate in the synthesis of a multitude of biologically active compounds, making a thorough understanding of its structural and electronic properties paramount for researchers in the field. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound, grounded in the principles of structural organic chemistry and instrumental analysis. We will not only present the data but also delve into the causal relationships between the molecular structure and the observed spectroscopic signals, offering insights that are critical for structural confirmation and the design of subsequent synthetic transformations.

Molecular Structure and its Spectroscopic Implications

This compound possesses a bicyclic aromatic system with key functional groups that give rise to a distinct spectroscopic fingerprint. The indazole ring system, an amalgamation of a benzene and a pyrazole ring, exhibits tautomerism, with the 1H- and 2H-tautomers being the most common. For indazoles, the 1H-tautomer is generally the more stable form.[1] The presence of an amino group at the 6-position and an ethyl carboxylate at the 7-position introduces specific electronic effects and characteristic spectroscopic handles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key resonances. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ethyl carboxylate group, as well as the aromatic nature of the indazole core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| NH (indazole) | ~13.0 | broad singlet | - | The acidic proton on the indazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |

| H-3 | ~8.0 | singlet | - | This proton is on the pyrazole part of the ring and is typically a singlet in the absence of adjacent protons. |

| H-4 | ~7.6 | doublet | ~8.5 | This aromatic proton is coupled to H-5, resulting in a doublet. Its chemical shift is influenced by the adjacent indazole nitrogen. |

| H-5 | ~6.8 | doublet | ~8.5 | This proton is ortho to the electron-donating amino group, causing a significant upfield shift. It is coupled to H-4. |

| NH₂ | ~5.5 | broad singlet | - | The protons of the amino group are often broad due to exchange and quadrupole effects. The exact chemical shift is solvent and concentration-dependent. |

| -OCH₂CH₃ | ~4.3 | quartet | ~7.1 | The methylene protons of the ethyl ester are coupled to the methyl protons, resulting in a quartet. |

| -OCH₂CH₃ | ~1.3 | triplet | ~7.1 | The methyl protons of the ethyl ester are coupled to the methylene protons, appearing as a triplet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (ester) | ~168 | The carbonyl carbon of the ester is highly deshielded. |

| C-7a | ~145 | A quaternary carbon at the fusion of the two rings. |

| C-6 | ~140 | The carbon bearing the amino group is deshielded due to the nitrogen's electronegativity but shielded by its electron-donating resonance effect. |

| C-3a | ~138 | Another quaternary carbon at the ring junction. |

| C-3 | ~135 | The carbon in the pyrazole ring attached to a proton. |

| C-4 | ~122 | An aromatic methine carbon. |

| C-5 | ~105 | This carbon is significantly shielded by the strong electron-donating effect of the ortho-amino group. |

| C-7 | ~100 | The carbon bearing the carboxylate group is shielded. |

| -OCH₂CH₃ | ~60 | The methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | ~14 | The methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3400-3200 | N-H stretching (amine and indazole) | Medium-Strong | The N-H bonds of the primary amine and the indazole ring will show characteristic stretching vibrations in this region. The amine may show two distinct bands (symmetric and asymmetric stretching). |

| 3100-3000 | C-H stretching (aromatic) | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| 2980-2850 | C-H stretching (aliphatic) | Medium | Stretching vibrations of the C-H bonds in the ethyl group. |

| ~1710 | C=O stretching (ester) | Strong | The carbonyl group of the ethyl ester will give a strong, sharp absorption band. This is often one of the most prominent peaks in the spectrum. |

| 1620-1580 | N-H bending (amine) and C=C stretching (aromatic) | Medium-Strong | Bending vibrations of the N-H bonds in the amino group and stretching of the carbon-carbon double bonds in the aromatic ring. |

| 1250-1000 | C-O stretching (ester) | Strong | The C-O single bond stretches of the ester group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The expected exact mass of this compound (C₁₀H₁₁N₃O₂) is 205.0851 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at this m/z value. In low-resolution mass spectrometry, the nominal mass will be 205.

-

Major Fragmentation Pathways:

-

Loss of ethoxy group (-OCH₂CH₃): A significant fragment at m/z 160 corresponding to the loss of the ethoxy radical from the ester.

-

Loss of ethyl group (-CH₂CH₃): A fragment at m/z 176 due to the loss of an ethyl radical.

-

Decarbonylation: Loss of CO from the fragment at m/z 160 to give an ion at m/z 132.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Ionization Method:

-

Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce the protonated molecule [M+H]⁺ at m/z 206.

-

-

Mass Analyzer:

-

A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements and elemental composition determination.

-

Synthesis and Spectroscopic Correlation

The synthesis of this compound typically involves the esterification of 6-amino-1H-indazole-7-carboxylic acid.[3] The spectroscopic data of the final product should be consistent with the addition of the ethyl group and the retention of the core indazole structure. For instance, the appearance of signals corresponding to the ethyl group in the ¹H and ¹³C NMR spectra, along with the characteristic C=O stretch in the IR spectrum, would confirm the success of the esterification reaction. Various synthetic routes to the indazole core itself have been reported.[4][5]

Conclusion: A Framework for Confident Structural Assignment

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and data from closely related structures. This comprehensive analysis provides researchers with a robust framework for the structural verification of this compound. By understanding the interplay between the molecular structure and its spectroscopic output, scientists can proceed with confidence in their synthetic endeavors and downstream applications.

Visualizing the Workflow: Spectroscopic Analysis of this compound

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- Benchchem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

- LookChem. This compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. Available from: [Link].

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

Wiley Online Library. Supporting Information for a publication. Available from: [Link]

Sources

Physical and chemical properties of Ethyl 6-amino-1H-indazole-7-carboxylate

An In-Depth Technical Guide to Ethyl 6-amino-1H-indazole-7-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic structure composed of fused benzene and pyrazole rings, it serves as a versatile scaffold and a crucial building block for the synthesis of complex pharmaceutical agents. The indazole core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 73907-99-0 | [3] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |

| Molecular Weight | 205.22 g/mol | Calculated |

| Appearance | Solid (predicted) | [4] |

| Melting Point | Not available. The related 6-amino-1H-indazole-7-carboxylic acid melts at 177 °C (with decomposition). | [4][5] |

| Boiling Point | Not available. The related 6-amino-1H-indazole-7-carboxylic acid has a predicted boiling point of 501.6 °C. | [4] |

| LogP | 1.903 | [3] |

| Topological Polar Surface Area (TPSA) | 81.0 Ų | [3] |

| Storage Conditions | 2-8°C, protect from light | [3][4] |

The structure features a primary aromatic amine and an ethyl ester group ortho to each other on the benzene portion of the indazole ring. This arrangement allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity. Its LogP value suggests moderate lipophilicity.

Spectroscopic Characterization

| Spectroscopy Type | Expected Features |

| ¹H NMR | ~1.4 ppm (t, 3H): -CH₃ of the ethyl group. ~4.4 ppm (q, 2H): -CH₂ of the ethyl group. ~5.0-6.0 ppm (br s, 2H): -NH₂ protons. ~6.5-7.8 ppm (m, 3H): Aromatic and indazole C3-H protons. ~11.0-13.0 ppm (br s, 1H): Indazole N1-H proton. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group. ~60 ppm: -CH₂ of the ethyl group. ~100-150 ppm: Aromatic and indazole carbons. ~168 ppm: Carbonyl carbon (C=O) of the ester. |

| Infrared (IR) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3200 cm⁻¹: N-H stretching of the indazole ring. ~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ester. ~1630 cm⁻¹: N-H scissoring (bending) vibration. ~1250 cm⁻¹: C-O stretching of the ester. |

| Mass Spectrometry (MS) | Expected [M]⁺: m/z = 205. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 160), loss of ethyl group (-C₂H₅, m/z = 176), and subsequent loss of CO. |

Protocol for Spectroscopic Analysis

A standardized approach is crucial for obtaining reliable spectroscopic data.

-

Sample Preparation (NMR):

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.

-

Ensure complete dissolution, using sonication if necessary.[8]

-

-

Data Acquisition (NMR):

-

Sample Preparation and Analysis (MS):

-

Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile.

-

Use Electrospray Ionization (ESI) in positive ion mode, which is expected to readily protonate the molecule to yield the [M+H]⁺ ion (m/z = 206).[8]

-

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the 6-amino group, the 7-carboxylate ester, and the indazole nucleus.

-

6-Amino Group: As a primary aromatic amine, this group is a versatile handle for derivatization. It can undergo standard reactions such as acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.

-

7-Carboxylate Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-amino-1H-indazole-7-carboxylic acid.[9] This carboxylic acid is a pivotal intermediate for forming amide bonds with various amines, a cornerstone of combinatorial library synthesis in drug discovery.

-

Indazole Nucleus: The indazole ring possesses two nitrogen atoms, leading to potential tautomerism and offering sites for N-alkylation or N-acylation. The reaction's regioselectivity (substitution at N1 versus N2) can often be controlled by the choice of reagents and reaction conditions, providing access to different isomer series.[1]

Caption: Key reactive sites on the this compound scaffold.

Synthesis and Purification

A common and reliable method for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor. This method, a variation of the classic Fischer esterification, is widely used in academic and industrial labs.

Synthetic Workflow: Fischer Esterification

Caption: General workflow for the synthesis of the target compound via Fischer esterification.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-amino-1H-indazole-7-carboxylic acid (1.0 eq) in absolute ethanol (20-30 mL per gram of starting material). The use of excess ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate.

-

Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the crude product in vacuo. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl ester.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in its pre-functionalized structure, which allows for rapid and divergent synthesis of compound libraries for screening.

-

Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology, such as Axitinib and Pazopanib.[2] The 6-amino group on this building block can be functionalized to interact with the hinge region of a kinase active site, a common strategy in inhibitor design.

-

IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in cancer immune evasion. As a bioisostere of indole, the indazole nucleus has been explored for designing novel IDO1 inhibitors.[10] Recent studies have highlighted the potential of 6-substituted aminoindazoles as potent anticancer agents that suppress IDO1 expression.[10][11]

-

General Bioactive Compounds: The compound serves as a starting point for synthesizing molecules with a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][12]

Caption: Role of the title compound as a foundational building block in the drug discovery pipeline.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, protected from light, as recommended.[3][4]

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an invaluable tool for researchers. Its established role as a precursor to potent bioactive agents, particularly in the realm of oncology, underscores its continued relevance in the drug discovery landscape. This guide provides the foundational knowledge necessary for its effective use in the laboratory.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- LookChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 6-Amino-1H-indazole-7-carboxylic acid.

- Benchchem. (n.d.). 6-amino-1H-indazole-7-carboxylic acid.

- Echemi. (n.d.). 6-Amino-1H-indazole-7-carboxylic acid.

- J&K Scientific LLC. (n.d.). Ethyl-1H-indazole-6-carboxylate.

- ChemScene. (n.d.). Mthis compound.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Center for Biotechnology Information. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.

- National Center for Biotechnology Information. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.

- Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 6-Amino-1H-indazole-7-carboxylic acid | 73907-95-6 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Discovery and Synthetic History of 6-Amino-1H-indazole-7-carboxylate Esters

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Unassuming Intermediate Behind a Breakthrough Cancer Therapy

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as cornerstones of therapeutic innovation. The 1H-indazole ring system is one such privileged structure, found at the core of numerous bioactive compounds.[1] This guide delves into the specific history and discovery of a key derivative, the 6-amino-1H-indazole-7-carboxylate ester scaffold. While seemingly a simple intermediate, this molecule's story is inextricably linked to the development of one of the most important classes of modern cancer drugs: PARP inhibitors.

Specifically, this scaffold is the linchpin in the synthesis of Niraparib , an orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has transformed the treatment landscape for patients with certain types of ovarian, breast, and other cancers.[2][3] This guide will trace the journey of this indazole core, not as an isolated chemical entity, but through the lens of its pivotal role in the discovery and process development of Niraparib. We will explore the therapeutic rationale that drove its creation, dissect the key synthetic strategies for its assembly, and provide field-proven insights into the experimental choices that enabled its large-scale production.

Part 1: The Therapeutic Imperative - PARP Inhibition and the Genesis of the Indazole Scaffold

The Central Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of nuclear proteins crucial for cellular homeostasis.[4] The primary function of PARP-1 and PARP-2 is to detect single-strand breaks (SSBs) in DNA. Upon detection, PARP enzymes catalyze the formation of long poly(ADP-ribose) chains on themselves and other nuclear proteins, a process that recruits the necessary machinery to execute DNA repair.[4]

Synthetic Lethality: A Targeted Approach to Cancer Therapy

The therapeutic power of PARP inhibitors lies in the concept of synthetic lethality . In healthy cells, if the PARP-mediated single-strand break repair pathway is blocked, the cell can rely on an alternative, high-fidelity pathway for repairing the resulting double-strand breaks (DSBs) that form during DNA replication—the homologous recombination (HR) pathway. However, certain cancers, particularly those with germline mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.

In these BRCA-mutant cancer cells, the pharmacological inhibition of PARP creates a catastrophic scenario. The cell's primary mechanism for repairing SSBs is blocked, leading to an accumulation of DSBs during replication. With the HR pathway also being defective, the cell is unable to repair this extensive DNA damage, triggering apoptosis and selective cancer cell death.[4] Normal cells, with their intact HR pathway, are largely unaffected. This elegant therapeutic strategy selectively kills cancer cells while sparing healthy ones.

Discovery of the 2-phenyl-2H-indazole-7-carboxamide Scaffold

The recognition of this powerful therapeutic strategy spurred a global search for potent and selective PARP inhibitors. In 2009, scientists at Merck disclosed the development of a novel series of 2-phenyl-2H-indazole-7-carboxamides as highly potent inhibitors of PARP-1 and PARP-2.[5] Through systematic optimization of this series to improve enzymatic and cellular activity, as well as pharmacokinetic properties, they identified 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide , later named Niraparib (also known as MK-4827).[5] This compound displayed excellent PARP 1 and 2 inhibition (IC₅₀ = 3.8 and 2.1 nM, respectively) and potent, selective anti-proliferative activity against cancer cells with BRCA-1 and BRCA-2 mutations.[5] The discovery of Niraparib established the 6-amino-1H-indazole-7-carboxylate ester scaffold as a critical building block for this new class of targeted therapies.

Part 2: The Synthetic Challenge - Assembling the 6-Amino-1H-indazole-7-carboxylate Core

The translation of a promising drug candidate into a viable medicine hinges on the development of a safe, scalable, and efficient synthetic route. The journey of the 6-amino-1H-indazole-7-carboxylate core from a laboratory curiosity to a multi-kilogram intermediate illustrates the principles of modern process chemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Niraparib highlights two key fragments: the chiral 3-aryl-piperidine and the 6-amino-1H-indazole-7-carboxamide core. The amide bond of the indazole can be readily formed from its corresponding carboxylic acid or ester. This positions the 6-amino-1H-indazole-7-carboxylate ester as a pivotal, late-stage intermediate.

Figure 1: Retrosynthetic analysis of Niraparib.

Process Development and Optimization of the Indazole Synthesis

Initial syntheses often prioritize speed and flexibility, while later-stage process development focuses on cost, safety, and robustness. The synthesis of the Niraparib indazole core is a prime example of this evolution.

A key late-stage step in many Niraparib syntheses is the regioselective copper-catalyzed N-arylation of the indazole core with the piperidine fragment.[2] This highlights the importance of having a robust method to prepare the indazole building block itself. An early kilogram-scale synthesis reported by Merck involved a route that, while effective, utilized azide reagents at elevated temperatures, posing significant safety risks for large-scale production.[6]

Subsequent process development efforts focused on mitigating these risks and improving efficiency. A newer asymmetric synthesis was developed that converged on the same high-yielding, regioselective copper-catalyzed N-arylation but employed a safer and more elegant biocatalytic approach for the piperidine fragment and a refined synthesis for the indazole core.[2]

| Metric | Early Kilogram-Scale Route | Optimized Process Route | Causality for Change |

| Key Transformation | Azide-based cyclization | Not explicitly detailed, but avoids hazardous reagents | Safety & Scalability: Avoided the use of potentially explosive azide reagents at high temperatures.[6] |

| Chiral Separation | Chiral HPLC resolution | Transaminase-mediated dynamic kinetic resolution | Efficiency & Cost: Enzymatic resolution is often more efficient and scalable than preparative chiral chromatography.[2] |

| Coupling Strategy | Copper-catalyzed N-arylation | Copper-catalyzed N-arylation | Robustness: This key fragment-coupling step was identified as highly efficient and regioselective, and was therefore retained and optimized.[2] |

| Overall Yield | Effective for kilogram scale | Improved efficiency | Process Optimization: New routes aimed to reduce step count and improve overall material throughput. |

Table 1: Comparison of early vs. optimized synthetic strategies for Niraparib.

Part 3: Key Methodologies and Experimental Protocols

To provide a practical understanding, this section details a representative protocol for a key transformation in the synthesis of the Niraparib core. The following protocols are synthesized from published procedures and represent established methodologies.

Workflow for a Key Late-Stage Coupling

The following diagram illustrates the critical copper-catalyzed coupling of the indazole ester with the protected piperidine fragment, a cornerstone of the optimized Niraparib synthesis.

Caption: Key copper-catalyzed C-N cross-coupling workflow.

Detailed Protocol: Copper-Catalyzed N-Arylation of an Indazole

(This protocol is a representative example based on the process development work published by Merck.[2][6])

Objective: To perform a regioselective N²-arylation of the indazole ring system with an aryl bromide.

Self-Validation System:

-

Input Control: Purity of starting materials (Indazole H, Piperidine F) must be >98% by HPLC. K₂CO₃ must be finely powdered and dry. DMAc should be an anhydrous grade.

-

In-Process Control: Reaction progress is monitored by HPLC at regular intervals (e.g., every 4 hours) to check for the consumption of starting materials and the formation of product J.

-

Output Control: The final product must meet pre-defined purity specifications by HPLC and have its identity confirmed by ¹H NMR and Mass Spectrometry.

Materials:

-

Indazole fragment (e.g., a protected 6-amino-1H-indazole-7-carboxylate) (1.0 equiv)

-

N-Boc-(S)-3-(4-bromophenyl)piperidine fragment (1.0 equiv)

-

Copper(I) Bromide (CuBr) (0.05 equiv)

-

Ligand (e.g., N,N'-dimethyl-1,2-cyclohexanediamine) (0.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 equiv)

-

N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the indazole fragment, the N-Boc-piperidine fragment, potassium carbonate, and copper(I) bromide.

-

Purge the vessel with nitrogen for 15 minutes.

-

Add the ligand followed by anhydrous N,N-dimethylacetamide (DMAc).

-

Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

-

Maintain the temperature and monitor the reaction by HPLC until the indazole starting material is consumed (typically 24 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Wash the organic layer sequentially with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired N²-arylated indazole product. The process described by Merck achieved a 94% yield for this transformation.[6]

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a copper(I) source and a diamine ligand is crucial for facilitating the C-N cross-coupling. Copper is a cost-effective alternative to palladium for this type of transformation.

-

Base: Potassium carbonate is a sufficiently strong, inexpensive, and non-nucleophilic base required to deprotonate the indazole N-H, enabling its entry into the catalytic cycle.

-

Solvent and Temperature: DMAc is a polar aprotic solvent capable of dissolving the reactants and salts, and the elevated temperature (110 °C) provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Regioselectivity: A key finding in the development was that this copper-catalyzed system provides excellent regioselectivity for the desired N²-arylation over the N¹ position of the indazole ring.[2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 6-Amino-1H-indazole-7-carboxylic acid | C₈H₇N₃O₂ | 177.16 | Brown or Solid Powder |

| Methyl 6-amino-1H-indazole-7-carboxylate | C₉H₉N₃O₂ | 191.19 | Solid |

Table 2: Properties of Key Indazole Intermediates.

Conclusion: From Bench to Bedside

The history of 6-amino-1H-indazole-7-carboxylate esters is a compelling case study in modern drug development. It demonstrates how the therapeutic need for a targeted cancer therapy—PARP inhibition—drove the innovation of complex synthetic chemistry. The journey of this scaffold from a component in an initial "hit" compound to a key building block in the multi-kilogram synthesis of Niraparib showcases the synergy between medicinal chemistry and process development. The evolution of its synthesis, marked by a drive for greater safety, efficiency, and elegance through innovations like copper catalysis and biocatalysis, provides invaluable lessons for researchers. This unassuming indazole ester is a testament to the idea that behind every breakthrough drug lies a story of meticulous chemical design and process ingenuity.

References

-

Chung, C. K., Bulger, P. G., Kosjek, B., Belyk, K. M., Rivera, N., Scott, M. E., Humphrey, G. R., Limanto, J., Bachert, D. C., & Emerson, K. M. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. Available at: [Link]

-

ACS Publications. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]

-

University of Oxford, Mathematical, Physical and Life Sciences Division. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

-

Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from [Link]

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]

- Google Patents. (n.d.). (12) United States Patent.

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

-

PubMed. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2006013048A1 - Indole, indazole or indoline derivatives.

-

J&K Scientific. (n.d.). Mthis compound | 73907-98-9. Retrieved from [Link]

-

Pommier, Y., O'Connor, M. J., & de Bono, J. (2020). Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer. Expert Opinion on Pharmacotherapy, 21(10), 1147-1158. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 4. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Tautomeric Landscapes of 6-Amino-1H-Indazole-7-Carboxylate Derivatives: An In-Depth Technical Guide for Drug Development

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] Its biological efficacy is profoundly influenced by the subtle interplay of its tautomeric forms, which dictates molecular geometry, hydrogen bonding capabilities, and ultimately, target engagement.[3][4] This technical guide provides a comprehensive exploration of tautomerism in 6-amino-1H-indazole-7-carboxylate derivatives, a class of compounds with significant potential in drug discovery. We will delve into the fundamental principles governing tautomeric equilibrium, present robust experimental and computational methodologies for its characterization, and offer field-proven insights to guide the rational design of novel therapeutics.

The Significance of Tautomerism in Indazole Scaffolds

Indazole and its derivatives can exist in three primary tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[4][5] The equilibrium between the 1H and 2H tautomers is of paramount importance in drug development.[6] The 1H-tautomer, with its benzenoid character, is generally the more thermodynamically stable form.[3][4] However, the quinonoid-like 2H-tautomer can be stabilized by various factors and may be the biologically active form.[7] The specific tautomeric state of an indazole derivative influences its physicochemical properties, including pKa, solubility, and membrane permeability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.

For 6-amino-1H-indazole-7-carboxylate derivatives, the electronic nature of the amino and carboxylate substituents at the C6 and C7 positions, respectively, introduces an additional layer of complexity to the tautomeric landscape. The electron-donating amino group and the electron-withdrawing carboxylate group can modulate the electron density of the indazole ring system, thereby influencing the relative stabilities of the tautomers.

Characterizing the Tautomeric Equilibrium: A Multi-faceted Approach

A definitive characterization of the tautomeric equilibrium in 6-amino-1H-indazole-7-carboxylate derivatives necessitates a synergistic application of experimental and computational techniques.

Experimental Methodologies

NMR spectroscopy is a powerful, non-destructive technique for elucidating the tautomeric forms present in solution.[8] The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the proton on the nitrogen atoms.

Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of the 6-amino-1H-indazole-7-carboxylate derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[7]

-

Data Acquisition: Acquire 1H and 13C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

Spectral Analysis:

-

1H NMR: Carefully analyze the chemical shifts and coupling constants of the aromatic protons. The N-H proton signal can be broad and may exchange with residual water in the solvent. The chemical shift of the C3-H proton is particularly informative.

-

13C NMR: Compare the chemical shifts of the carbon atoms in the pyrazole and benzene rings with known data for 1H- and 2H-indazoles.

-

2D NMR: Employ 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals and to identify long-range correlations that can help distinguish between tautomers.[9]

-

-

Quantitative Analysis: Integrate the signals corresponding to the distinct tautomers to determine their relative populations in the chosen solvent and at the given temperature.

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, which differ between the 1H and 2H tautomers due to their distinct electronic structures.[10][11]

Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water) to a concentration range of 10-50 µM.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

-

Spectral Analysis: Compare the absorption maxima (λmax) and molar absorptivity (ε) values. The 2H-tautomer typically exhibits a longer wavelength absorption compared to the 1H-tautomer.[10] By analyzing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.

Single-crystal X-ray crystallography provides unequivocal evidence of the tautomeric form present in the solid state.[12][13] This technique offers a definitive snapshot of the molecular structure, including the precise location of the proton on the nitrogen atom.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 6-amino-1H-indazole-7-carboxylate derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and unambiguously identify the N-H proton position.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for complementing experimental findings.[14][15]

Protocol: DFT Calculations

-

Structure Generation: Build the 3D structures of the possible tautomers of the 6-amino-1H-indazole-7-carboxylate derivative.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16] Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and predict the equilibrium constant.

-

NMR and UV-Vis Spectra Prediction: Simulate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each tautomer to aid in the interpretation of experimental data.[16]

Visualizing Tautomerism and Experimental Workflows

Caption: Tautomeric equilibrium in 6-amino-indazole-7-carboxylate derivatives.

Caption: Workflow for the experimental characterization of tautomerism.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H and 2H tautomers of 6-amino-1H-indazole-7-carboxylate derivatives is influenced by several key factors:

-

Substituent Effects: The electronic properties of the amino and carboxylate groups, as well as any other substituents on the indazole ring, play a crucial role.[17] Electron-donating groups tend to favor the 1H tautomer, while electron-withdrawing groups can stabilize the 2H form.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly shift the tautomeric equilibrium.[7] Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions.

-

Temperature: Temperature can affect the position of the equilibrium. Variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion.[17]

-

pH: The pH of the solution can influence the protonation state of the amino and carboxylate groups, which in turn can affect the tautomeric preference.

Data Summary

| Technique | Information Obtained | Key Considerations |

| NMR Spectroscopy | - Identification of tautomers in solution- Quantitative determination of tautomer ratios- Structural elucidation | - Solvent choice is critical- Temperature can affect equilibrium |

| UV-Vis Spectroscopy | - Qualitative assessment of tautomeric forms- Study of solvatochromic effects | - Provides indirect evidence- Requires comparison with model compounds |

| X-ray Crystallography | - Unambiguous determination of the solid-state tautomer | - Crystal structure may not represent the solution-state equilibrium |

| Computational Chemistry | - Prediction of relative tautomer stabilities- Simulation of spectroscopic data- Mechanistic insights | - Accuracy depends on the level of theory and basis set- Solvation models are approximations |

Conclusion and Future Perspectives

A thorough understanding and characterization of tautomerism in 6-amino-1H-indazole-7-carboxylate derivatives are imperative for the successful development of drug candidates from this chemical class. The integrated approach outlined in this guide, combining spectroscopic and computational methods, provides a robust framework for elucidating the tautomeric landscape. By carefully considering the factors that influence tautomeric equilibrium, medicinal chemists can rationally design and synthesize novel indazole derivatives with optimized physicochemical and pharmacological properties, ultimately leading to the development of safer and more effective therapeutics. Future research in this area should focus on developing a deeper understanding of the structure-activity relationships of individual tautomers and on designing molecules that can be "locked" into the desired, biologically active tautomeric form.

References

- Benchchem. A Comparative Guide to the Biological Activity of Indazole Isomers.

-

Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

-

Hatvate, N. T., et al. (2025). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. IGI Global. [Link]

-

ResearchGate. (2022). Synthesis and biological activities of a novel series of indazole derivatives. [Link]

- Benchchem. Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.

-

Powers, J. P., et al. (2017). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. [Link]

-

ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]

-

ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

ResearchGate. Plot of X-ray crystallographic data for 6a. [Link]

-

ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

-

ResearchGate. The two tautomers of indazole, with atom numbering. [Link]

-

ResearchGate. The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]

-

ResearchGate. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

-

Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

-

Threlfall, T. L., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link]

-

Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

-

Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]

-

Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. [Link]

-

Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

RSC Publishing. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. [Link]

-

Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

-

Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

ResearchGate. Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. [Link]

-

PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Screening of Novel Aminoindazole Carboxylate Compounds

Abstract

The aminoindazole carboxylate scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent structural features allow for diverse chemical modifications, making it a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases, particularly cancer. This in-depth technical guide provides a comprehensive framework for the biological screening of novel aminoindazole carboxylate compounds. Moving beyond a simple recitation of protocols, this guide delves into the strategic rationale behind the construction of a robust screening cascade, from initial high-throughput triage to detailed mechanism of action studies. We will explore the critical decision-making processes, provide field-proven insights into assay selection and execution, and furnish detailed, step-by-step protocols for key experiments. This document is intended for researchers, scientists, and drug development professionals dedicated to translating novel chemical entities into clinically viable candidates.

Introduction: The Therapeutic Promise of the Aminoindazole Carboxylate Scaffold

The indazole core, a bicyclic aromatic heterocycle, is a cornerstone of many successful therapeutic agents. The addition of amino and carboxylate functionalities unlocks a rich chemical space for creating compounds with high affinity and selectivity for various biological targets. Notably, derivatives of this scaffold have shown potent activity as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other proliferative diseases.[1] For instance, certain aminoindazole derivatives have been designed as highly selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1]

The primary objective of a biological screening campaign for a novel library of aminoindazole carboxylates is to systematically identify and characterize compounds with desired biological activity. This process is not merely about finding "hits," but about building a comprehensive data package that informs on potency, selectivity, mechanism of action, and potential liabilities. A well-designed screening cascade, as outlined in this guide, is a self-validating system that progressively refines a large compound collection into a small set of promising lead candidates.

The Screening Cascade: A Strategic Approach to Hit Identification and Validation

The journey from a novel compound library to a validated lead is a multi-stage process. Each stage employs assays of increasing complexity and biological relevance, acting as a filter to eliminate undesirable compounds and prioritize those with the most promising therapeutic potential.

Caption: A generalized workflow for the biological screening of novel compounds.

Primary Screening: Casting a Wide Net

The initial phase of screening is designed for high-throughput, rapidly assessing a large library of compounds at a single concentration to identify initial "hits."[2] Given the known propensity of aminoindazole carboxylates to target kinases, a biochemical kinase assay is a logical starting point.[2][3]

Rationale for Assay Choice: A biochemical assay, utilizing purified recombinant kinase and a substrate, offers a clean, direct measure of a compound's ability to inhibit the target enzyme.[3] This approach minimizes the complexities of a cellular environment, reducing the potential for false negatives due to poor cell permeability or other confounding factors.[4] Fluorescence-based or luminescence-based readouts are common in HTS due to their sensitivity and compatibility with automation.[5][6]

Experimental Protocol: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Example)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[7]

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the target kinase and its specific substrate to their optimized working concentrations in kinase buffer.

-

Prepare an ATP solution at a concentration close to the Km for the specific kinase to ensure competitive inhibitors can be identified.[8]

-

Dissolve and dilute test compounds in DMSO to a stock concentration (e.g., 10 mM) and then to a working concentration for the assay (e.g., 10 µM).

-

-

Assay Procedure (384-well plate format):

-

Dispense 2.5 µL of the test compound solution or DMSO (vehicle control) into the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

-

Secondary Screening: Confirming and Quantifying Activity

Primary hits must be subjected to further testing to confirm their activity and determine their potency. This stage involves dose-response studies and orthogonal assays.

Dose-Response and IC₅₀ Determination: Compounds that were active in the primary screen are tested across a range of concentrations (typically in a serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated, providing a quantitative measure of the compound's potency.

Orthogonal Assays: It is crucial to confirm hits using a different assay technology or format to rule out artifacts from the primary screen.[4] For kinase inhibitors, a powerful orthogonal approach is a cell-based assay.[9][10] This assesses the compound's ability to inhibit the target within a more physiologically relevant context, providing an initial indication of cell permeability and on-target engagement in a living system.

Data Presentation: Summary of Screening Data

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| AIN-001 | 95 | 50 | 250 |

| AIN-002 | 88 | 120 | 800 |

| AIN-003 | 45 | >10,000 | >10,000 |

| AIN-004 | 92 | 75 | >10,000 |

| AIN-005 | 98 | 25 | 150 |

This table presents hypothetical data for illustrative purposes.

Tertiary Screening: In-Depth Characterization of Validated Hits

Compounds that are confirmed as potent inhibitors in both biochemical and cellular assays are advanced to tertiary screening for in-depth characterization. This phase focuses on selectivity, mechanism of action, and early safety profiling.

Selectivity Profiling: Understanding the "Off-Target" Landscape

A critical aspect of drug development is understanding a compound's selectivity.[11] While inhibiting the intended target is essential, inhibiting other related or unrelated proteins can lead to undesirable side effects or toxicity.[11] For kinase inhibitors, selectivity is typically assessed by screening the compound against a large panel of kinases.[7][12]

Rationale for Kinase Panel Screening: Kinase profiling provides a "selectivity score" and identifies potential off-target activities that may need to be addressed through further chemical optimization.[13] This data is invaluable for predicting potential toxicities and for understanding the compound's overall biological activity.[14] Some multi-kinase inhibitors have shown enhanced efficacy in certain cancers, making this information crucial for downstream clinical strategy.[11]

Mechanism of Action (MoA) Studies: How Does the Compound Work?

Elucidating the mechanism of action is a cornerstone of drug discovery.[15][16] For kinase inhibitors, this involves confirming target engagement in cells and characterizing the downstream effects of target inhibition.

Target Engagement: A common method to confirm that a compound is binding to its intended target in cells is to use a cellular thermal shift assay (CETSA) or to assess the phosphorylation status of the kinase's direct substrate via Western blotting. A decrease in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence of on-target activity.

Downstream Signaling Pathway Analysis: Inhibition of a kinase is expected to modulate the signaling pathway in which it functions. Analyzing the phosphorylation status of key downstream proteins can confirm the compound's effect on the pathway and provide insights into its functional consequences.

Caption: A hypothetical signaling pathway inhibited by an aminoindazole carboxylate compound.

Early In Vitro ADME/Tox Profiling: Predicting Drug-Like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying potential liabilities that could lead to failure in later stages of development.[17][18][19]

Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).[20] This provides an early indication of the compound's potential half-life in vivo. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical tool for these studies.[21][22][23][24]

-

Cytotoxicity: Determines the compound's general toxicity to cells.[25] This is often assessed in both cancerous and non-cancerous cell lines to identify a therapeutic window. The MTT assay is a widely used method for this purpose.[26][27][28]

-

Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to reach the target tissue.

-

Permeability: Assesses the compound's ability to cross biological membranes, often using cell-based models like the Caco-2 permeability assay to predict oral absorption.[18]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[27]

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

-